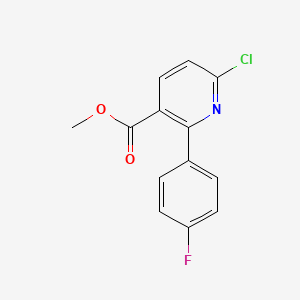

Methyl 6-chloro-2-(4-fluorophenyl)nicotinate

Overview

Description

“Methyl 6-chloro-2-(4-fluorophenyl)nicotinate” is a chemical compound with the CAS Number: 745833-06-1. It has a molecular weight of 265.67 and its molecular formula is C13H9ClFNO2 . It is a white to yellow solid .

Molecular Structure Analysis

The InChI code for “Methyl 6-chloro-2-(4-fluorophenyl)nicotinate” is 1S/C13H9ClFNO2/c1-18-13(17)10-6-7-11(14)16-12(10)8-2-4-9(15)5-3-8/h2-7H,1H3 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis

“Methyl 6-chloro-2-(4-fluorophenyl)nicotinate” is a white to yellow solid . It has a molecular weight of 265.67 . The compound should be stored at a temperature between 2-8°C .Scientific Research Applications

Intermediate in Novel Anti-Infective Agents Synthesis Methyl 6-chloro-2-(4-fluorophenyl)nicotinate has been utilized in the synthesis of novel anti-infective agents. A significant development in this area is the safe and economical synthesis of methyl 6-chloro-5-(trifluoromethyl)nicotinate, an intermediate for these agents. This process involves the trifluoromethylation of aryl iodide using an inexpensive system, highlighting a pivotal advancement in cost-effective and safe pharmaceutical synthesis (Mulder et al., 2013).

Lead Optimization in Pain Management The compound has shown relevance in pain management research. Specifically, 6-Phenylnicotinamide, a related compound, has been identified as a potent TRPV1 antagonist with activity in models of inflammatory pain. Through modification, a derivative, 6-(4-fluorophenyl)-2-methyl-N-(2-methylbenzothiazol-5-yl)nicotinamide, was developed with an excellent profile for pre-clinical development (Westaway et al., 2008).

Synthesis of Bridged Nicotinates Research has been conducted on the synthesis of various bridged nicotinates with npyridinophane skeletons. These compounds were synthesized using unique pyridine-formation reactions, indicating the versatility of nicotinate derivatives in creating structurally diverse molecules for potential pharmaceutical applications (Kanomata et al., 2006).

Insecticidal Activity Methyl 6-chloro-2-(4-fluorophenyl)nicotinate derivatives have been synthesized and evaluated for insecticidal activities. This research indicates the potential of such compounds in developing new insecticides, expanding the application of nicotinate derivatives beyond medical uses (Deshmukh et al., 2012).

Synthesis of Anticancer Drug Intermediates The compound is also significant as an intermediate in the synthesis of biologically active anticancer drugs. Research has been focused on developing efficient synthesis methods for such intermediates, showcasing the role of nicotinate derivatives in cancer drug development (Zhang et al., 2019).

Development of Antimicrobial Agents Novel 4-Thiazolidinones of Nicotinic Acid with 2-Amino-6-methylbenzothiazole have been synthesized and shown to have antimicrobial activity. These findings suggest that nicotinate derivatives can be effectively used in the development of new antimicrobial agents (Patel & Shaikh, 2010).

Safety and Hazards

The safety information for “Methyl 6-chloro-2-(4-fluorophenyl)nicotinate” includes several hazard statements: H302, H315, H320, H335 . These codes correspond to specific hazards associated with the compound. Precautionary statements include P264, P270, P301+P312, and P330 . These codes provide guidance on how to handle the compound safely.

Mechanism of Action

Target of Action

It’s structurally similar to methyl nicotinate, which is known to act as a peripheral vasodilator .

Mode of Action

Methyl nicotinate, a structurally similar compound, is known to enhance local blood flow at the site of application by inducing vasodilation of the peripheral blood capillaries . It’s plausible that Methyl 6-chloro-2-(4-fluorophenyl)nicotinate may have a similar mode of action.

Pharmacokinetics

It’s known that the compound is a white to yellow solid and is stored at temperatures between 2-8°c .

Result of Action

Based on its structural similarity to methyl nicotinate, it may enhance local blood flow at the site of application .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Methyl 6-chloro-2-(4-fluorophenyl)nicotinate. For instance, its storage temperature (2-8°C) can affect its stability

properties

IUPAC Name |

methyl 6-chloro-2-(4-fluorophenyl)pyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClFNO2/c1-18-13(17)10-6-7-11(14)16-12(10)8-2-4-9(15)5-3-8/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOPGURALGGUNMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=C(C=C1)Cl)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90610415 | |

| Record name | Methyl 6-chloro-2-(4-fluorophenyl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90610415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 6-chloro-2-(4-fluorophenyl)nicotinate | |

CAS RN |

745833-06-1 | |

| Record name | Methyl 6-chloro-2-(4-fluorophenyl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90610415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Methyl-2-[2-(4-morpholinyl)ethoxy]phenylamine](/img/structure/B3022949.png)

![4-{[(4-Methylphenyl)amino]methyl}benzoic acid](/img/structure/B3022952.png)

![{[4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B3022954.png)

![methyl 5-methoxy-3H-benzo[e]indole-2-carboxylate](/img/structure/B3022957.png)

![[4-(1-Methyl-1-phenylethyl)phenoxy]acetic acid](/img/structure/B3022959.png)

![5-Methyl-5-[4-(3-methylbutoxy)phenyl]imidazolidine-2,4-dione](/img/structure/B3022960.png)